N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide
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Overview
Description
N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide is a synthetic organic compound characterized by the presence of a furan ring, a cyclohexene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Alkylation: The furan ring is then alkylated using 1-bromo-2-propanol under basic conditions to introduce the propyl group.
Amidation: The resulting intermediate is reacted with cyclohex-3-enecarboxylic acid chloride in the presence of a base such as triethylamine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyclohexene ring can be reduced to cyclohexane derivatives using hydrogenation.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-(furan-2-yl)ethyl)cyclohex-3-enecarboxamide: Similar structure but with an ethyl group instead of a propyl group.
N-(1-(furan-2-yl)methyl)cyclohex-3-enecarboxamide: Similar structure but with a methyl group instead of a propyl group.
N-(1-(furan-2-yl)butyl)cyclohex-3-enecarboxamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide is unique due to its specific combination of a furan ring, a propyl group, and a cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(10-13-8-5-9-17-13)15-14(16)12-6-3-2-4-7-12/h2-3,5,8-9,11-12H,4,6-7,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQAQPUXSWLLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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